molecular formula C12H16N2 B8803925 2'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine

2'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine

Cat. No.: B8803925
M. Wt: 188.27 g/mol
InChI Key: GXUFVBWYQHTXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-amine

InChI

InChI=1S/C12H16N2/c1-14-7-9-6-10(13)2-3-11(9)12(8-14)4-5-12/h2-3,6H,4-5,7-8,13H2,1H3

InChI Key

GXUFVBWYQHTXDP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)N)C3(C1)CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 2′-methyl-2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinolin]-7′-amine dihydrochloride (1.90 kg, 7.27 mol, 1.09 eq.) in chloroform (19 L) at room temperature was added 5 N NaOH (3.8 L), and the mixture was stirred for 5 minutes. The chloroform layer was separated and the aqueous layer was extracted with chloroform (9.5 L). Combined chloroform layers were washed with 5% aqueous NaCl (9.5 L), then dried over anhydrous sodium sulfate (3.8 kg) for 1 hour. Sodium sulfate was filtered and washed with chloroform (3.8 L). Combined filtrate and washing were evaporated to give crude oil. Methanol (4.6 L) was added and the solution was evaporated to give 2′-methyl-2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinolin]-7′-amine (1.40 kg) as brownish crystals in crude 102% recovery.
Name
2′-methyl-2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinolin]-7′-amine dihydrochloride
Quantity
1.9 kg
Type
reactant
Reaction Step One
Quantity
19 L
Type
solvent
Reaction Step One
Name
Quantity
3.8 L
Type
reactant
Reaction Step Two

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